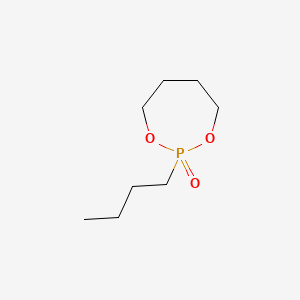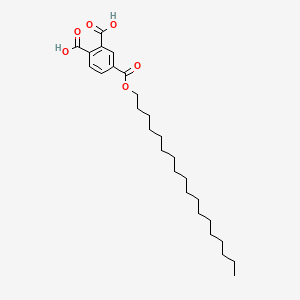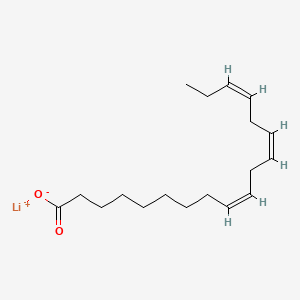
Lithium (9Z,12Z,15Z)-9,12,15-octadecatrienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium (9Z,12Z,15Z)-9,12,15-octadecatrienoate is a lithium salt of (9Z,12Z,15Z)-9,12,15-octadecatrienoic acid, commonly known as alpha-linolenic acid. This compound is a polyunsaturated fatty acid with three cis double bonds located at the 9th, 12th, and 15th carbon atoms. It is an essential fatty acid, meaning it is necessary for human health but cannot be synthesized by the human body and must be obtained through diet.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium (9Z,12Z,15Z)-9,12,15-octadecatrienoate typically involves the reaction of (9Z,12Z,15Z)-9,12,15-octadecatrienoic acid with lithium hydroxide. The reaction is carried out in an organic solvent such as methanol or ethanol under mild conditions. The general reaction is as follows:
(9Z,12Z,15Z)-9,12,15-octadecatrienoic acid+LiOH→Lithium (9Z,12Z,15Z)-9,12,15-octadecatrienoate+H2O
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the extraction of alpha-linolenic acid from natural sources such as flaxseed oil, followed by its neutralization with lithium hydroxide. The process involves several steps including extraction, purification, and neutralization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Lithium (9Z,12Z,15Z)-9,12,15-octadecatrienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form peroxides and other oxidation products.
Reduction: It can be reduced to form saturated fatty acids.
Substitution: The lithium ion can be substituted with other cations in exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents at room temperature.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used under mild conditions.
Substitution: Exchange reactions can be performed using various metal salts in aqueous or organic solvents.
Major Products
Oxidation: The major products include hydroperoxides and other oxidized derivatives.
Reduction: The major product is stearic acid, a saturated fatty acid.
Substitution: The major products are the corresponding metal salts of (9Z,12Z,15Z)-9,12,15-octadecatrienoic acid.
Scientific Research Applications
Lithium (9Z,12Z,15Z)-9,12,15-octadecatrienoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its role in cell membrane structure and function, as well as its involvement in signaling pathways.
Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory and cardioprotective properties.
Industry: It is used in the formulation of dietary supplements and functional foods due to its health benefits.
Mechanism of Action
The mechanism of action of lithium (9Z,12Z,15Z)-9,12,15-octadecatrienoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also serves as a precursor for the synthesis of bioactive lipid mediators such as eicosanoids, which play a role in inflammation and other physiological processes. The molecular targets include enzymes involved in lipid metabolism and signaling pathways related to inflammation and cardiovascular health.
Comparison with Similar Compounds
Similar Compounds
Alpha-linolenic acid: The parent compound of lithium (9Z,12Z,15Z)-9,12,15-octadecatrienoate.
Gamma-linolenic acid: Another polyunsaturated fatty acid with similar health benefits.
Eicosapentaenoic acid (EPA): An omega-3 fatty acid with anti-inflammatory properties.
Docosahexaenoic acid (DHA): An omega-3 fatty acid important for brain health.
Uniqueness
This compound is unique due to the presence of the lithium ion, which may confer additional biological activities and therapeutic potential compared to its parent compound, alpha-linolenic acid. The lithium ion can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
94138-91-7 |
|---|---|
Molecular Formula |
C18H29LiO2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
lithium;(9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C18H30O2.Li/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b4-3-,7-6-,10-9-; |
InChI Key |
DYWHQKKVLYASPF-IFNWOZJISA-M |
Isomeric SMILES |
[Li+].CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)[O-] |
Canonical SMILES |
[Li+].CCC=CCC=CCC=CCCCCCCCC(=O)[O-] |
Related CAS |
463-40-1 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


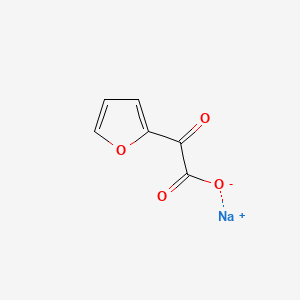
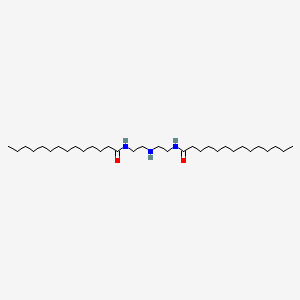
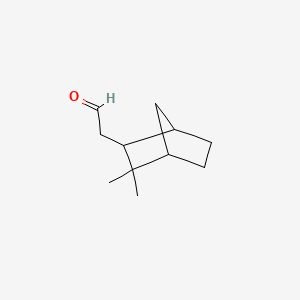
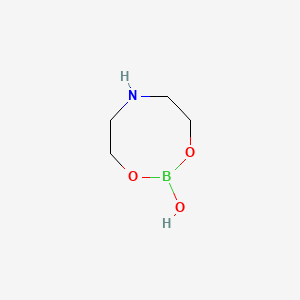
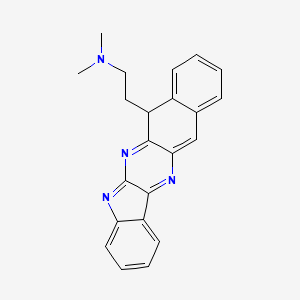
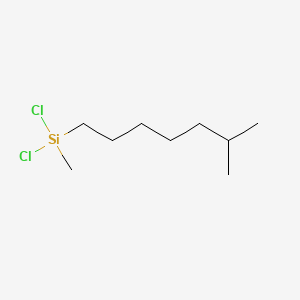
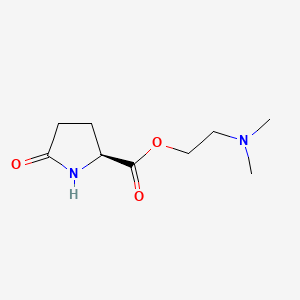
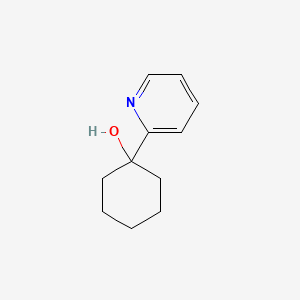
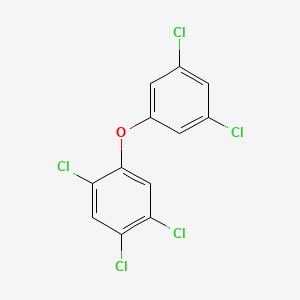

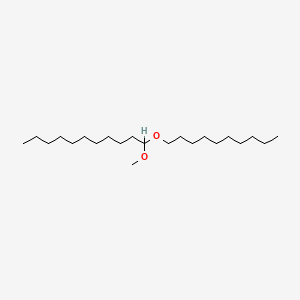
![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B12661491.png)
